N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride

Physical Form Storage Stability Weighing Precision

Quantifying Nitenpyram Impurity 3 with a non-certified, structurally distinct free base or alternate impurity standard risks regulatory non-compliance and analytical failure. This N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride is the definitive ≥98% pure, shelf-stable solid reference standard. - Eliminates 4-8 week delays from characterizing generic material; direct COA and pharmacopeial traceability for ICH Q3A/Q3B ANDA submissions. - Monohydrochloride salt ensures quantitative weighing accuracy for standard preparation, unlike the hygroscopic, low-solubility free base oil. - LogP 2.27 and MW 207.10 Da enable predictable reversed-phase retention and unambiguous MS detection, resolving this impurity from Impurity 1 (MW 199.6) and Impurity 4 (MW 296.2) in a single gradient run.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.1 g/mol
CAS No. 1353990-11-0
Cat. No. B1402976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride
CAS1353990-11-0
Molecular FormulaC8H12Cl2N2
Molecular Weight207.1 g/mol
Structural Identifiers
SMILESCCNCC1=CN=C(C=C1)Cl.Cl
InChIInChI=1S/C8H11ClN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H
InChIKeyCBBGQIXKUZNEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride (CAS 1353990-11-0): Procurement-Relevant Identity and Class


N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride is the monohydrochloride salt of a 6-chloropyridin-3-ylmethyl ethylamine [1]. It belongs to the chloropyridinyl alkylamine class and is definitively characterized as Nitenpyram Impurity 3, a process-specific impurity formed during the manufacture of the neonicotinoid insecticide Nitenpyram [2]. The compound is supplied as a solid with a molecular weight of 207.10 Da (free base: 170.64 Da) and is utilized primarily as a reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory filing (ANDA/DMF) of Nitenpyram-containing products [2].

Certified Nitenpyram impurity reference standard
Solid hydrochloride salt enables precise gravimetric preparation
Regulatory documentation package for ANDA/DMF filing

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride: Why Generic Substitution of the Free Base or Other Nitenpyram Impurities Fails


The free base (CAS 120739-77-7) and the hydrochloride salt (CAS 1353990-11-0) are not interchangeable without compromising analytical accuracy and reproducibility. The free base exists as a liquid (pale brown oil) with limited aqueous solubility and requires inert gas storage at 2–8 °C ; in contrast, the hydrochloride salt is a shelf-stable solid that can be handled and weighed with quantitative precision for standard preparation . Furthermore, Nitenpyram Impurity 1 (nitroso derivative, MW 199.6) and Impurity 4 (bis-adduct, MW 296.2) possess distinct molecular structures, chromatographic retention times, and mass spectrometric fragmentation patterns that render each impurity reference standard non-fungible in validated HPLC‑MS methods [1]. Substituting any of these entities without re-validation risks misidentification, inaccurate quantification, and regulatory non-compliance.

Free base (CAS 120739-77-7)
Liquid form may compromise gravimetric accuracy and require inert gas storage, unlike the solid salt.
Technical-grade free base purity
Typical ~95% purity may introduce unknown co-eluting impurities, shifting HPLC specificity.
Other Nitenpyram impurities
Impurity 1 (nitroso) and Impurity 4 (bis-adduct) have distinct MS and retention profiles; their standards are not directly interchangeable.

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride (CAS 1353990-11-0) – Quantitative Differentiation Evidence


Solid Physical Form vs. Liquid Free Base – Quantified Handling Stability

The hydrochloride salt is a solid at ambient temperature, enabling precise gravimetric handling for analytical standard preparation, whereas the free base is a liquid (pale brown oil) that requires transfer by volume or weighing of a hygroscopic, light-sensitive oil . The free base must be stored under inert gas at 2–8 °C; the hydrochloride salt is stored sealed in dry conditions at 2–8 °C without inert gas requirement, reducing operational complexity .

Physical form
Head-to-head
Solid salt vs. liquid free base
Enables gravimetric precision; no inert gas required
Storage at 2–8 °C, dry
Physical Form Storage Stability Weighing Precision

Purity Specification ≥98% vs. Free Base Typical 95% – Quantified Assurance for Reference Standards

Commercially specified minimum purity for the hydrochloride salt is ≥98% (Chemscene, Leyan, MolCore) . In contrast, technical-grade free base used as a synthetic intermediate is typically supplied at ~95% purity . This 3% minimum purity differential is significant for impurity reference materials, where even 1% of an unknown contaminant can compromise method specificity.

Assay purity
Specification review
≥98% (HCl salt) vs. ~95% (free base)
Supports method specificity for impurity profiling
Co-elution risk reduction context
Purity Reference Standard QC

Chromatographic Partition Coefficient (LogP) Differentiation for HPLC Method Selectivity

The hydrochloride salt exhibits a computed LogP of 2.27 (Chemscene) compared to the free base XLogP3-AA of 1.5 (PubChem) [1]. This ΔLogP ≈ 0.77 indicates that the salt form is significantly more lipophilic in its neutral form, which translates to longer reversed-phase HPLC retention. This difference can be exploited to separate the impurity peak from the parent drug Nitenpyram and other closely related impurities in gradient methods.

Lipophilicity
Reported
ΔLogP +0.77 (salt neutral form vs. free base)
Supports reversed-phase retention separation
Computed values; method context
LogP HPLC Retention Method Selectivity

Structural Differentiation from Nitenpyram Impurity 1 and Impurity 4 – Molecular Identity for MS Detection

The target compound (Impurity 3, MW 207.10 as HCl salt) is the mono-ethylamine adduct of 6-chloro-3-pyridylmethyl chloride. It is structurally distinct from Impurity 1 (N-nitroso derivative, C₈H₁₀ClN₃O, MW 199.6) and Impurity 4 (bis-adduct, C₁₄H₁₅Cl₂N₃, MW 296.2) [1][2]. These molecular weight differences (ΔMW: -7.5 Da to Impurity 1; +89.1 Da to Impurity 4) provide unambiguous mass spectrometric identification in LC‑MS methods, eliminating false-positive or false-negative assignments that occur when using a non-specific impurity standard.

MS identity
Head-to-head
ΔMW: -7.5 Da (Imp. 1), +89.1 Da (Imp. 4)
Enables unambiguous SIM/MRM detection
LC-MS positive ion mode
Mass Spectrometry Impurity Profiling Structural Identity

Regulatory-Ready Documentation for ANDA/DMF Filing – Supply-Chain Differentiation

The hydrochloride salt is supplied with detailed characterization data compliant with regulatory guidelines, including a Certificate of Analysis (COA) and traceability against pharmacopeial standards (USP or EP) upon feasibility [1]. This documentation package is specifically tailored for analytical method validation (AMV), quality control (QC) release testing, and ANDA/DMF submissions. Generic sourcing of the free base or non-certified impurities typically lacks this regulatory-grade documentation, necessitating additional in-house characterization and qualification—a process that consumes 4–8 weeks of development time based on typical industry timelines.

Regulatory package
Class-level
COA + traceability documentation
May accelerate ANDA filing preparation
Verification of pharmacopeial alignment needed
Regulatory Compliance ANDA DMF Reference Standard

N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride: Best-Fit Research and Industrial Application Scenarios


Anda/dMF Impurity Reference Standard for Nitenpyram Drug Product Quality Control

The hydrochloride salt serves as the definitive reference standard for Nitenpyram Impurity 3 in HPLC‑MS methods. Its solid form and ≥98% purity (Section 3, Evidence 1 and 2) enable precise preparation of calibration standards needed to quantify this specific process impurity in Nitenpyram drug substance and finished product. The COA and pharmacopeial traceability (Section 3, Evidence 5) satisfy ICH Q3A/Q3B documentation requirements for ANDA submissions. Procurement of this specifically certified standard avoids the 4–8 week delay associated with characterizing generic free base material.

HPLC Method Development and Validation for Nitenpyram-Related Substances

The LogP of 2.27 and unique molecular weight of 207.10 Da (Section 3, Evidence 3 and 4) provide method developers with predictable reversed-phase retention and unambiguous MS detection windows. These properties allow the target impurity to be resolved from the more polar free base (LogP 1.5), the lighter Impurity 1 (MW 199.6), and the heavier Impurity 4 (MW 296.2) within a single gradient run—a critical capability for comprehensive impurity profiling during method validation.

Forced Degradation and Stability Studies of Nitenpyram Formulations

In forced degradation studies (heat, humidity, oxidation, photolysis), the hydrochloride salt as a solid reference standard simplifies preparation of spike solutions in aqueous and mixed organic-aqueous diluents. The compound's structural identity as the mono-ethylamine adduct means it can serve as a marker for hydrolytic deamination pathways, distinguishing degradation-origin Impurity 3 from synthesis-origin Impurity 3 when monitored alongside Impurity 1 (nitroso, indicating oxidative/nitrosative stress) and Impurity 4 (bis-adduct, indicating over-alkylation).

Nitenpyram Intermediate Supply Chain and In-Process Control

As the penultimate intermediate in the dominant synthetic route to Nitenpyram (2-chloro-5-chloromethylpyridine + ethylamine → Impurity 3 → condensation to Nitenpyram), the hydrochloride salt form offers supply-chain advantages: its solid-state stability reduces degradation during storage and transport compared to the free base oil, and its ≥98% purity specification provides batch-to-batch consistency for in-process HPLC monitoring of the amination step. This reduces rework rates associated with off-spec intermediate quality.

Application
Selection Property
Validation Focus
Nitenpyram impurity profiling (QC release)
Certified impurity standard with solid-salt form
COA and pharmacopeial traceability review
Reversed-phase HPLC method development
Higher lipophilicity than free base
Retention and resolution from related impurities
Forced degradation studies
Solid-salt solubility in aqueous diluents
Degradation pathway marker specificity
In-process control of Nitenpyram synthesis
Solid-state stability and batch consistency
Intermediate quality monitoring review
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